Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate typically involves the esterification of 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetic acid.
Reduction: Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate exerts its effects depends on its interaction with molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(2-chloro-3-methoxyphenyl)-2-oxoacetate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 2-(2-fluoro-3-hydroxyphenyl)-2-oxoacetate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in the combination of the fluorine and methoxy substituents, which can impart specific electronic and steric effects, influencing its reactivity and interactions in various applications.
Properties
Molecular Formula |
C11H11FO4 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-5-4-6-8(15-2)9(7)12/h4-6H,3H2,1-2H3 |
InChI Key |
PFCVFYAIGFNHIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)OC)F |
Origin of Product |
United States |
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